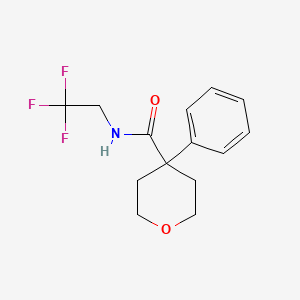

![molecular formula C16H15F3N2OS B2443661 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-69-0](/img/structure/B2443661.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

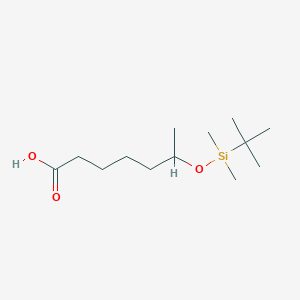

“N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide” is a chemical compound that has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Synthesis Analysis

The compound was designed as a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydrobenzo[d]thiazole scaffold . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it can effectively inhibit the phosphorylation of PTEN, preventing its deactivation .Applications De Recherche Scientifique

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds featuring the benzothiazole scaffold, such as those evaluated in various studies, have shown moderate to excellent anticancer activities against different cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). These findings suggest the potential utility of structurally similar compounds in cancer research, particularly in the design of new therapeutic agents.

Antimicrobial and Antibacterial Applications

Research on benzothiazole-related compounds has also highlighted their antimicrobial and antibacterial efficacy. For example, novel analogs with a benzothiazole nucleus have been synthesized and tested, demonstrating promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These results underline the potential of benzothiazole derivatives in developing new antimicrobial agents.

Material Science and Corrosion Inhibition

Benzothiazole derivatives have applications in material science, such as in the formulation of corrosion inhibitors for metals. Studies have shown that certain benzothiazole compounds can provide effective protection against steel corrosion in acidic environments, indicating their utility in industrial applications (Hu et al., 2016). This highlights the versatility of benzothiazole derivatives beyond biomedical applications, extending into materials engineering and corrosion science.

Mécanisme D'action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β. These kinases phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound can potentially prevent PTEN deactivation, thereby affecting the downstream effects of these pathways .

Result of Action

The molecular and cellular effects of the compound’s action would be the preservation of PTEN’s tumor suppressor function by preventing its deactivation through the inhibition of CK2 and GSK3β .

Propriétés

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c1-9-5-6-12-13(7-9)23-15(20-12)21-14(22)10-3-2-4-11(8-10)16(17,18)19/h2-4,8-9H,5-7H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOVDPZVCIKAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2443589.png)

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)